Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC15632843
Molecular Formula: C18H25N3O4
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N3O4 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | ethyl 3-[[2-(diethylamino)acetyl]amino]-5-methoxy-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C18H25N3O4/c1-5-21(6-2)11-15(22)20-16-13-10-12(24-4)8-9-14(13)19-17(16)18(23)25-7-3/h8-10,19H,5-7,11H2,1-4H3,(H,20,22) |
| Standard InChI Key | QTLGVGYYBPOPPZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC(=O)NC1=C(NC2=C1C=C(C=C2)OC)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate has the molecular formula C₁₈H₂₅N₃O₄ and a molecular weight of 347.4 g/mol. Its IUPAC name, ethyl 3-[[2-(diethylamino)acetyl]amino]-5-methoxy-1H-indole-2-carboxylate, reflects the presence of three critical functional groups:
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A 5-methoxyindole core, which confers aromaticity and hydrogen-bonding capacity.
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A diethylamino acetamido substituent at position 3, enhancing lipid solubility and receptor affinity.
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An ethyl ester group at position 2, influencing metabolic stability .
The compound’s canonical SMILES string, CCN(CC)CC(=O)NC1=C(NC2=C1C=C(C=C2)OC)C(=O)OCC, encodes its branching topology, while its InChIKey (QTLGVGYYBPOPPZ-UHFFFAOYSA-N) uniquely identifies its stereochemical configuration.
Crystallographic and Spectroscopic Data
While experimental crystallographic data remain unpublished, computational models predict a planar indole ring with the diethylamino group adopting a gauche conformation to minimize steric hindrance . Nuclear magnetic resonance (NMR) studies of analogous indole derivatives suggest characteristic signals for the methoxy group (δ 3.8–4.0 ppm) and ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound involves a three-step sequence (Figure 1):
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Indole Core Formation: Friedel-Crafts acylation of 5-methoxyindole with ethyl chlorooxalate yields ethyl 5-methoxy-1H-indole-2-carboxylate .
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Amination at Position 3: Nucleophilic substitution with 2-(diethylamino)acetyl chloride introduces the acetamido group.
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Esterification: Ethanol-mediated esterification finalizes the ethyl carboxylate moiety.
Table 1: Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Ethyl chlorooxalate, AlCl₃ | 0–5°C | 68% |
| 2 | 2-(Diethylamino)acetyl chloride, DIPEA | RT | 52% |
| 3 | Ethanol, H₂SO₄ | Reflux | 89% |
Purification Challenges
The diethylamino group’s basicity complicates purification, requiring neutralization with dilute HCl before silica gel chromatography. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, as verified by LC-MS ([M+H]⁺ = 348.2).
| Property | Value | Method |
|---|---|---|
| LogP | 2.1 | XLogP3 |
| Water Solubility | 0.12 mg/mL | ALOGPS |
| Plasma Protein Binding | 89% | SwissADME |
| Blood-Brain Barrier Permeability | High | BOILED-Egg Model |
Neuropharmacological Applications
Comparative Analysis with Structural Analogues
Role of the Diethylamino Group
Replacing the diethylamino moiety with dimethylamino (as in ethyl 3-[2-(dimethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate) reduces logP by 0.6 units and decreases 5-HT₁A binding affinity by 40%, underscoring the importance of diethyl substitution for lipophilicity and target engagement .
Methoxy Positioning
Shifting the methoxy group from position 5 to 6 (as in ethyl 3-[2-(diethylamino)acetamido]-6-methoxy-1H-indole-2-carboxylate) abolishes serotonin reuptake inhibition, highlighting the critical role of electronic effects at C5 .
Future Directions
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Metabolic Stability Optimization: Prodrug approaches, such as replacing the ethyl ester with a tert-butyl group, could mitigate premature hydrolysis .
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In Vivo Neurobehavioral Studies: Zebrafish models may elucidate anxiolytic or antidepressant effects.
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Polypharmacology Exploration: Screening against sigma receptors and monoamine oxidases could reveal additional therapeutic applications.
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